molecular formula C12H13FN2 B8227154 4-Fluoro-2-(piperidin-1-yl)benzonitrile

4-Fluoro-2-(piperidin-1-yl)benzonitrile

Cat. No.: B8227154
M. Wt: 204.24 g/mol
InChI Key: REMMDIRQHGUNGT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(piperidin-1-yl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a piperidine substituent at the 2-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₃FN₂, with a molecular weight of 204.25 g/mol. The compound’s structure combines a lipophilic benzonitrile core with a basic piperidine moiety, which may enhance solubility and bioavailability. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting serotonin receptors (e.g., 5-HT₁ₐ) and the serotonin transporter (SERT) .

Properties

IUPAC Name

4-fluoro-2-piperidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMMDIRQHGUNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The nitrile group at the para-position activates the ortho-fluorine for substitution via SNAr. Piperidine acts as the nucleophile, displacing fluorine under basic conditions. The reaction typically employs polar aprotic solvents (e.g., DMSO, DMF) and elevated temperatures (90–120°C) to facilitate deprotonation and nucleophilic attack.

Example Protocol

  • Starting material : 2,4-Difluorobenzonitrile

  • Reagents : Piperidine (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : DMSO

  • Conditions : 90°C, 24 hours

  • Yield : 78–85%

Optimization with Electron-Withdrawing Groups

The presence of a nitrile group enhances reactivity at the ortho-position by stabilizing the Meisenheimer intermediate. Substrates lacking additional electron-withdrawing groups (e.g., nitro) require harsher conditions, leading to reduced yields (≤60%).

Ultrasound-Assisted SNAr

Enhanced Reaction Kinetics

Ultrasound irradiation (20–40 kHz) accelerates SNAr by improving mass transfer and reducing activation energy. This method shortens reaction times by 50–70% compared to conventional heating.

Example Protocol

  • Starting material : 2,4-Difluorobenzonitrile

  • Reagents : Piperidine (1.5 equiv), K₂CO₃ (2.5 equiv)

  • Solvent : DMSO

  • Conditions : 80°C, 6 hours (ultrasound)

  • Yield : 88–92%

Limitations

Ultrasound equipment costs and scalability challenges limit industrial adoption. Side reactions (e.g., over-alkylation) may occur at higher nucleophile concentrations.

Diaryliodonium Salt-Mediated Substitution

Reaction Overview

Diaryliodonium salts serve as electrophilic partners, enabling regioselective substitution. This method avoids traditional SNAr limitations, such as requiring strongly electron-deficient arenes.

Example Protocol

  • Starting material : 3-Nitro-4-fluoro-1-(phenyliodonium)benzene triflate

  • Reagents : Piperidine (1.0 equiv), K₂CO₃ (1.0 equiv)

  • Solvent : Ethyl acetate

  • Conditions : 40°C, 2 hours

  • Yield : 72%

Advantages

  • Tolerates weakly activated substrates.

  • Minimal byproduct formation due to precise regiocontrol.

Continuous Flow Synthesis

Industrial-Scale Production

Continuous flow reactors enhance reproducibility and safety by maintaining precise temperature and mixing control. Residence times are reduced to 1–2 hours.

Example Protocol

  • Starting material : 2,4-Difluorobenzonitrile

  • Reagents : Piperidine (1.1 equiv), Cs₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Conditions : 100°C, 1.5 hours (flow rate: 0.5 mL/min)

  • Yield : 89–94%

Economic Considerations

Higher initial capital investment is offset by reduced solvent use and improved throughput (>90% space-time yield).

Reductive Amination Pathways

Two-Step Approach

  • Nitro Reduction : 2-Fluoro-4-nitrobenzonitrile → 2-Fluoro-4-aminobenzonitrile (H₂/Pd-C, 80% yield).

  • Piperidine Coupling : Mitsunobu reaction with piperidine (DEAD, PPh₃, 70% yield).

Overall Yield : 56%

Drawbacks

  • Multi-step synthesis increases complexity.

  • Palladium catalysts raise costs.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYield (%)Key AdvantagesLimitations
Conventional SNAr2,4-DifluorobenzonitrileDMSO, 90°C, 24h78–85Simple setupLong reaction time
Ultrasound SNAr2,4-DifluorobenzonitrileDMSO, 80°C, 6h (ultrasound)88–92Faster kineticsSpecialized equipment required
Diaryliodonium SaltDiaryliodonium triflateEtOAc, 40°C, 2h72RegioselectiveLimited substrate availability
Continuous Flow2,4-DifluorobenzonitrileDMF, 100°C, 1.5h (flow)89–94Scalable, high throughputHigh capital cost
Reductive Amination2-Fluoro-4-nitrobenzonitrileH₂/Pd-C → Mitsunobu56Flexible for derivativesMulti-step, expensive catalysts

Mechanistic Insights and Challenges

Solvent Effects

Polar aprotic solvents (DMSO, DMF) stabilize the transition state by solubilizing ionic intermediates. Ethyl acetate, used in diaryliodonium reactions, offers a balance between polarity and ease of separation.

Temperature Sensitivity

Exceeding 120°C promotes side reactions (e.g., nitrile hydrolysis), while temperatures <80°C result in incomplete substitution.

Substrate Limitations

Methoxy or hydroxyl groups deactivate the ring, necessitating protective group strategies. Steric hindrance at the ortho-position reduces piperidine accessibility .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the aromatic ring or the piperidine ring .

Scientific Research Applications

4-Fluoro-2-(piperidin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
  • Structure : Features a bis-piperidine substitution at the 4-position.
  • Molecular Formula : C₁₇H₂₃N₃.
  • Molecular Weight : 269.38 g/mol.
  • Key Differences : The additional piperidine ring increases steric bulk and basicity compared to the simpler piperidine substituent in the target compound. Crystallographic studies reveal that both piperidine rings adopt chair conformations, stabilizing van der Waals interactions in the solid state .
  • Applications : Intermediate for anticancer and antimalarial agents .
4-Fluoro-2-(trifluoromethyl)benzonitrile
  • Structure : Replaces the piperidine group with a trifluoromethyl (-CF₃) substituent.
  • Molecular Formula : C₈H₃F₄N.
  • Molecular Weight : 189.11 g/mol.
  • This compound is primarily used as a chemical intermediate .
BTPN (4-[4-(3-Benzo[b]thiophen-3-yl-3-oxopropylamino)piperidin-1-yl]benzonitrile)
  • Structure: Incorporates a benzo[b]thiophene-3-yl-3-oxopropylamino side chain.
  • Molecular Formula : C₂₃H₂₃N₃O₂S.
  • Molecular Weight : 405.51 g/mol.
  • Key Differences: The extended hydrophobic side chain enhances 5-HT₁ₐ receptor affinity (nanomolar range) and SERT inhibition, making it pharmacologically distinct from simpler piperidine derivatives .

Functional Analogues

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
  • Structure : Features a hydroxymethyl group on the piperidine ring.
  • Molecular Formula : C₁₃H₁₄FN₂O.
  • Molecular Weight : 234.27 g/mol.
  • This compound is used in fragment-based drug discovery .
4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile
  • Structure : Contains a naphthyl-hydroxyl group linked to the piperidine-benzonitrile core.
  • Molecular Formula : C₂₃H₂₁N₂O.
  • Molecular Weight : 341.43 g/mol.
  • Key Differences : The bulky naphthyl group enhances π-π stacking interactions, which may influence crystallinity and receptor binding kinetics .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity/Application Reference
4-Fluoro-2-(piperidin-1-yl)benzonitrile 4-F, 2-piperidin-1-yl C₁₂H₁₃FN₂ 204.25 Potential 5-HT₁ₐ/SERT modulation
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile 4-bis-piperidinyl C₁₇H₂₃N₃ 269.38 Anticancer intermediate
4-Fluoro-2-(trifluoromethyl)benzonitrile 4-F, 2-CF₃ C₈H₃F₄N 189.11 Chemical intermediate
BTPN 4-piperidinyl + benzo[b]thiophene C₂₃H₂₃N₃O₂S 405.51 High 5-HT₁ₐ affinity, SERT inhibitor

Key Research Findings

Receptor Binding: Piperidine-containing benzonitriles (e.g., BTPN) exhibit nanomolar affinities for 5-HT₁ₐ receptors, attributed to the basic piperidine nitrogen interacting with receptor residues .

Crystallinity : Piperidine derivatives often form stable crystals with chair-conformation piperidine rings, as seen in 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-(piperidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. React 4-fluoro-2-halobenzonitrile (e.g., chloro or bromo derivatives) with piperidine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or NaH). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields. Post-reaction purification via column chromatography or recrystallization ensures high purity .
  • Optimization Tips : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of piperidine) to minimize side products.

Q. How can the physicochemical properties of this compound be characterized?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., fluoro and piperidine groups). Compare chemical shifts with PubChem/NIST data for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: C₁₂H₁₂FN₂; calc. 203.09 g/mol).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (reference NIST data for similar benzonitrile derivatives) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or nitric oxide synthase (NOS2) using fluorometric assays, given the piperidine moiety’s role in receptor binding .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects. Compare with 4-chloro-2-(piperidin-1-yl)benzonitrile analogs for structure-activity insights .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to NOS2 or kinase domains. Parameterize the fluoro group’s electronegativity and piperidine’s conformational flexibility .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the nitrile group and catalytic residues .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity. Impurities like unreacted halobenzonitrile can skew results .
  • Stereochemical Analysis : Check for racemization (if applicable) via chiral HPLC or circular dichroism.
  • Assay Reproducibility : Standardize cell culture conditions (e.g., serum-free media) to minimize variability .

Q. What strategies enhance the selectivity of this compound derivatives for specific enzyme isoforms?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., trifluoromethyl, hydroxymethyl) and compare inhibitory potencies. For example:
Substituent ModificationTarget EnzymeIC₅₀ (µM)Reference
Piperidine → PyrazineNOS20.8
Fluoro → ChloroKinase X2.1
  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. Conflicting data may arise from solvent polarity or aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products (e.g., hydrolysis of nitrile to amide) .

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